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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Quinoxalinecarboxylic acid, a key

heterocyclic compound with significant applications in medicinal chemistry and organic

synthesis. This document covers its fundamental properties, synthesis methodologies, and

known biological activities, presenting the information in a clear and accessible format for

scientific professionals.

Core Properties of 2-Quinoxalinecarboxylic Acid
2-Quinoxalinecarboxylic acid is an aromatic carboxylic acid featuring a quinoxaline core. This

structural motif is a valuable building block for the development of a wide array of bioactive

molecules.
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Property Value Reference

CAS Number 879-65-2 --INVALID-LINK--

Molecular Formula C₉H₆N₂O₂ --INVALID-LINK--

Molecular Weight 174.16 g/mol --INVALID-LINK--

Appearance
Yellowish-green crystalline

powder
--INVALID-LINK--

Melting Point 208 °C (decomposes) --INVALID-LINK--

IUPAC Name quinoxaline-2-carboxylic acid --INVALID-LINK--

Synonyms
2-QCA, Quinoxaline-2-

carboxylic acid
--INVALID-LINK--

Synthesis and Experimental Protocols
The synthesis of 2-Quinoxalinecarboxylic acid and its derivatives is of significant interest for

the generation of compound libraries for drug discovery. Below are methodologies for its

synthesis and subsequent derivatization.

Synthesis of 2-Quinoxalinecarboxylic Acid
A common and efficient method for the synthesis of 2-Quinoxalinecarboxylic acid involves a

two-step process starting from the condensation of o-phenylenediamine with a

monosaccharide, followed by a mild oxidation.

Step 1: Oxidative Cyclization of o-Phenylenediamine with D-fructose

Dissolve o-phenylenediamine in a suitable solvent.

Add D-fructose to the solution.

The reaction proceeds via an oxidative cyclization to yield 2-(1,2,3,4-

tetrahydroxybutyl)quinoxaline.

Step 2: Oxidation to 2-Quinoxalinecarboxylic Acid
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The resulting 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline is then oxidized.

A mild oxidizing agent, such as alkaline hydrogen peroxide, is used for this transformation.

The oxidation of the tetrahydroxybutyl side chain yields the carboxylic acid group at the 2-

position, affording 2-Quinoxalinecarboxylic acid.

This method is considered cost-effective and scalable, providing a high-purity product while

minimizing the use of environmentally hazardous materials.

Synthesis of Quinoxaline-2-Carboxamides
2-Quinoxalinecarboxylic acid serves as a key intermediate for the synthesis of various

derivatives, including quinoxaline-2-carboxamides, which have shown promising biological

activities. A general protocol for the synthesis of these amides is outlined below.

Method: Direct Amide Coupling using Coupling Reagents

This one-pot method facilitates the direct formation of the amide bond from 2-
Quinoxalinecarboxylic acid and a desired amine, mediated by a coupling reagent.

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-
Quinoxalinecarboxylic acid (1.0 equivalent) in a dry, aprotic solvent such as

dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

Add a coupling agent, for example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide

hydrochloride (EDC·HCl) (1.0-1.5 equivalents) and an activator such as 1-

Hydroxybenzotriazole (HOBt) (1.0-1.5 equivalents).

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

If the amine is used as a salt, add a non-nucleophilic base like triethylamine (Et₃N) or

diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the acid.

Continue stirring the reaction at room temperature for several hours until completion, which

can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by washing with aqueous

solutions to remove the coupling reagents and byproducts.

The organic layer is dried, filtered, and concentrated under reduced pressure.

The crude product can then be purified by recrystallization or column chromatography on

silica gel to yield the pure quinoxaline-2-carboxamide.

This process is widely used in medicinal chemistry for the synthesis of amide libraries for

structure-activity relationship (SAR) studies.

General Workflow for Quinoxaline-2-Carboxamide Synthesis
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Caption: General workflow for the synthesis of quinoxaline-2-carboxamides.

Biological Activity and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b048679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quinoxaline derivatives are recognized for a broad spectrum of biological activities, including

antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[1] Derivatives

of quinoxaline-2-carboxylic acid, in particular, have been investigated for various therapeutic

applications.

Antimycobacterial Activity
Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated potent

antimycobacterial activity.[2] For instance, one such derivative exhibited a minimum inhibitory

concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis.[2] The proposed

mechanism of action for these compounds involves functioning as DNA-damaging agents.[2]

Inhibition of Apoptosis Signal-Regulated Kinase 1
(ASK1)
Certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulated

kinase 1 (ASK1).[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase

(MAP3K) family and plays a crucial role in cellular responses to stress.[3] It is an upstream

activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[3] These

pathways are implicated in promoting apoptosis, inflammation, and fibrosis.[3] Therefore, the

inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for

diseases driven by these processes.[3]
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ASK1 Signaling Pathway and Inhibition by Quinoxaline Derivatives
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Caption: The ASK1 signaling pathway and its inhibition by quinoxaline derivatives.

Conclusion
2-Quinoxalinecarboxylic acid is a versatile scaffold in the field of medicinal chemistry. Its

straightforward synthesis and the diverse biological activities of its derivatives make it a

compound of high interest for the development of new therapeutic agents. Further research

into the synthesis of novel derivatives and the elucidation of their mechanisms of action will

continue to be a fruitful area of investigation for researchers and drug development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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